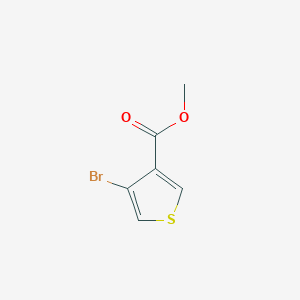









|
REACTION_CXSMILES
|
C([Mg]Cl)(C)C.Br[C:7]1[C:11]([Br:12])=[CH:10][S:9][CH:8]=1.Cl[C:14]([O:16][CH3:17])=[O:15]>C1COCC1>[CH3:17][O:16][C:14]([C:7]1[C:11]([Br:12])=[CH:10][S:9][CH:8]=1)=[O:15]
|


|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)[Mg]Cl
|
|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CSC=C1Br
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC(=O)OC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
2.5 (± 2.5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 3 hours while the temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
with stirring
|
|
Type
|
STIRRING
|
|
Details
|
The resulting solution was stirred for an additional 16 hours at room temperature
|
|
Duration
|
16 h
|
|
Type
|
CUSTOM
|
|
Details
|
The reaction was then quenched with water (1 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting mixture was concentrated under vacuum
|
|
Type
|
ADDITION
|
|
Details
|
diluted with EtOAc (50 mL)
|
|
Type
|
WASH
|
|
Details
|
The resulting mixture was washed 1N HCl (1×100 mL) and saturated aqueous NaCl (2×100)
|
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated
|
|
Type
|
CUSTOM
|
|
Details
|
to provide a crude residue, which
|
|
Type
|
WASH
|
|
Details
|
eluted with EtOAc/PE (1:50)
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1=CSC=C1Br
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1 g | |
| YIELD: CALCULATEDPERCENTYIELD | 54.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |